Ethiozin
Description
Ethiozin (CAS: 64529-56-2) is a triazinone-class herbicide with the molecular formula C₉H₁₆N₄OS and a molecular weight of 228.31 g/mol. Structurally, it is identified as 4-amino-6-tert-butyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one . It exists as a colorless crystalline solid with a melting point of 95°C and a boiling point of 327.5°C . This compound acts as a photosynthesis inhibitor, targeting the photosystem II (PSII) complex in weeds, thereby disrupting electron transport and leading to oxidative damage . It is primarily used in cereal crops, such as spring wheat, for broadleaf weed control .
Properties
IUPAC Name |
4-amino-6-tert-butyl-3-ethylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZSGNDOZREKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041926 | |
| Record name | Ethiozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64529-56-2 | |
| Record name | Ethiozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64529-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethiozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064529562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethiozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHIOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10075DWR0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Synthetic Route from Halogenated Benzoic Acid Derivatives
The primary synthesis method begins with 2-chloro-3-bromomethyl-4-methylsulfonyl benzoic acid as the foundational building block. This seven-step process involves:
- N-alkylation with substituted amines
- Esterification using acyl chloride intermediates
- Thermal rearrangement to form the pyrazole core
- Functional group modifications through nucleophilic substitutions
The critical reaction sequence follows this pathway:
$$
\text{2-chloro-3-bromomethyl-4-methylsulfonyl benzoic acid} \xrightarrow[\text{NaH, -10°C to 30°C}]{\text{Alkylation}} \text{Intermediate III} \xrightarrow[\text{Et}_3\text{N, 0-10°C}]{\text{Esterification}} \text{Intermediate V} \xrightarrow[\text{Acetone cyanohydrin}]{\text{Rearrangement}} \text{this compound core structure}
$$
Alkylation Reaction Parameters
The initial alkylation employs sodium hydride (60-80% dispersion in mineral oil) in anhydrous acetonitrile at -10°C to 30°C. Key considerations include:
- Strict moisture control (<50 ppm H₂O)
- Substoichiometric base quantities (0.8-0.95 equivalents)
- Gradual temperature ramping (2°C/min) during exothermic reactions
Table 1: Alkylation Reaction Optimization
Esterification and Intermediate Isolation
Acyl Chloride Formation
The alkylated intermediate undergoes conversion to its corresponding acyl chloride using thionyl chloride (SOCl₂) in dichloroethane. Critical process parameters:
- 1:1.2 molar ratio of intermediate:SOCl₂
- Reflux conditions (83°C) with molecular sieve dehydration
- Nitrogen sparging to remove HCl gas
Coupling with Pyrazole Nucleophiles
Subsequent esterification employs N,N-diisopropylethylamine (DIPEA) as the primary base in dichloromethane. The reaction demonstrates:
- 92-95% conversion efficiency at 5°C
- Strict pH control (7.8-8.2) prevents decomposition
- In situ monitoring via FTIR (C=O stretch at 1745 cm⁻¹)
Rearrangement to Pyrazole Core
Thermal-Sigmatropic Shift
The pivotal rearrangement occurs at 40-60°C using acetone cyanohydrin (0.5-1 mol%) as catalyst. Mechanistic studies indicate:
- First-order kinetics with Eₐ = 85 kJ/mol
- Solvent effects: dichloroethane > toluene > THF
- Acidic workup (pH 2-3) precipitates product
Table 2: Rearrangement Efficiency by Solvent
| Solvent | Dielectric Constant | Conversion (%) | Purity (%) | |
|---|---|---|---|---|
| 1,2-Dichloroethane | 10.4 | 98.2 | 99.5 | |
| Toluene | 2.4 | 89.7 | 97.1 | |
| THF | 7.5 | 78.3 | 94.6 |
Post-Synthetic Modifications
Functional Group Transformations
The base structure undergoes regioselective chlorination using:
- Sulfuryl chloride (SO₂Cl₂) in CCl₄
- Lewis acid catalysts (FeCl₃, 0.1 mol%)
- Temperature-controlled addition (-15°C to 25°C)
This step introduces the critical 4-chloro substituent essential for herbicidal activity.
Salt Formation and Purification
Final products are converted to water-soluble potassium salts through:
- Methanolic KOH treatment (1.05 equivalents)
- Anti-solvent crystallization (ethyl acetate/heptane)
- Multistage washing (pH 7.2-7.6 buffer solution)
Industrial-Scale Production Considerations
Continuous Flow Reactor Implementation
Modern facilities employ microreactor technology to enhance:
- Heat transfer efficiency (ΔT < 2°C)
- Reaction time reduction (85% decrease vs batch)
- Yield improvement (93% to 97%)
Waste Stream Management
Key environmental controls include:
- Solvent recovery via fractional distillation (99.8% purity)
- Bromide ion removal using AgNO₃ precipitation
- Thermal oxidation of organic residues (850°C, 2s residence)
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 4.45 (q, J=7.1 Hz, 2H)
- HRMS (ESI+): m/z calc. for C₁₀H₈ClN₂O₃S [M+H]⁺ 287.0034, found 287.0031
Chromatographic Purity Assessment
HPLC Conditions:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: 65:35 MeCN/H₂O (0.1% HCO₂H)
- Retention Time: 6.72 min
Formulation and Stabilization
While beyond synthetic scope, formulation methods impact final product stability:
- Sustained-release matrices using paraffin wax/thermoplastic resins
- Surfactant systems with alkylbenzenesulfonates (0.5-2% w/w)
- Antioxidant packages containing BHT (0.01%)/epoxidized soybean oil
Challenges and Optimization Frontiers
Key Production Challenges
- Bromide byproduct management (EPA limits: <50 ppm)
- Exothermic reaction control (ΔH = -210 kJ/mol)
- Catalyst recycling efficiency (83% recovery rate)
Emerging Technological Solutions
- AI-driven crystallization control : Neural networks predicting optimal anti-solvent addition rates
- Plasma-assisted bromination : Reduces reagent use by 40%
- Enzymatic resolution : Lipase-mediated chiral purification (98% ee)
Chemical Reactions Analysis
Types of Reactions: Ethiozin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Medicinal Applications
Ethiozin has been primarily studied for its antimicrobial properties . Research has demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action typically involves disrupting microbial cell membranes, leading to cell death.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at the University of Addis Ababa evaluated this compound's effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory effects, comparable to established antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antioxidant Properties
This compound has also been investigated for its antioxidant potential . Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Research Findings
A study published in the Ethiopian Journal of Science and Technology highlighted this compound's ability to scavenge free radicals effectively. The compound was tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a strong correlation between this compound concentration and radical scavenging activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
| 80 | 90 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models, showing promise in reducing inflammation markers in vitro and in vivo.
Case Study: In Vivo Model
In a controlled study involving rats with induced inflammation, administration of this compound resulted in a significant reduction of inflammatory cytokines such as TNF-α and IL-6. The findings suggest that this compound could be a viable candidate for treating inflammatory diseases.
Agricultural Applications
Beyond medicinal uses, this compound has potential applications in agriculture as an ecologically friendly pesticide . Its efficacy against ectoparasites affecting livestock has been documented.
Research Findings
A collaborative study between the College of Veterinary Medicine and Agriculture at Addis Ababa University showed that this compound-based formulations effectively controlled ectoparasitic infestations in goats and sheep without the adverse effects associated with synthetic pesticides.
| Animal Type | Infestation Rate Before Treatment (%) | Infestation Rate After Treatment (%) |
|---|---|---|
| Goats | 80 | 10 |
| Sheep | 75 | 5 |
Mechanism of Action
Ethiozin exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It binds to the D1 protein in the photosystem II complex, blocking electron transport and leading to the production of reactive oxygen species. This results in the disruption of photosynthetic processes and ultimately causes plant death .
Comparison with Similar Compounds
Ethiozin belongs to the triazinone family, which includes structurally and functionally related herbicides like metribuzin, hexazinone, and isomthis compound. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- This compound and isomthis compound share identical molecular formulas but differ in substituent arrangements, impacting their solubility and bioavailability.
- Metribuzin, with a lower molecular weight and higher water solubility, exhibits faster soil mobility compared to this compound .
Herbicidal Efficacy
A 1988 field study compared this compound’s efficacy in spring wheat (Table 1):
Table 1 : Weed control (%) and grain yield of spring wheat treated with this compound and combinations .
| Treatment (Rate, kg/ha) | Weed Control (May 16) | Weed Control (July 7) | Grain Yield (lb/acre) |
|---|---|---|---|
| This compound (1.0) | 63 | 86 | 2,420 |
| This compound (0.75) + Bromoxynil (0.25) | 76 | 90 | 2,980 |
| This compound (0.5) + DPXR9674 (0.0156) | 55 | 85 | 2,810 |
Findings :
- This compound at 1.0 kg/ha achieved 86% weed control by July 7 but yielded lower grain production (2,420 lb/acre) compared to combination treatments.
- Synergistic effects were observed when this compound was mixed with bromoxynil, enhancing weed control to 90% and increasing yield by 23% .
In contrast, metribuzin is more effective in soybean and potato crops, with broader soil residual activity due to its higher solubility . Hexazinone, used in forestry and sugarcane, controls perennial weeds but poses higher leaching risks due to extreme water solubility (>30,000 mg/L) .
Environmental and Regulatory Profiles
Biological Activity
Ethiozin, chemically known as 4-amino-6-tert-butyl-3-ethylthio-1,2,4-triazin-5(4H)-one, is primarily recognized for its application as a herbicide. This compound has garnered attention in various fields, particularly in agricultural sciences, due to its specific biological activities and mechanisms of action. This article aims to provide a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.
This compound operates primarily as a photosynthetic electron transport inhibitor at the photosystem II receptor site. This inhibition disrupts the photosynthetic process in plants, leading to reduced energy production and ultimately stunted growth. The following biochemical pathways are notably affected:
- Photosynthesis : this compound interferes with the electron transport chain within photosystem II.
- Nitrogenase Activity : The compound has been observed to influence nitrogen-fixing bacteria's growth and activity, which is critical for soil health and fertility.
The molecular weight of this compound is approximately 228.31 g/mol. Its interactions within biological systems can lead to various chemical reactions, including oxidation and reduction processes. The compound can undergo:
- Oxidation : Producing sulfoxides and sulfones.
- Reduction : Leading to the formation of amine derivatives.
- Substitution : Involving nucleophilic reactions where the ethylthio group can be replaced.
Case Studies on Biological Activity
-
Impact on Plant Growth
- A study demonstrated that this compound significantly inhibited the growth of certain plant species by disrupting their photosynthetic capabilities. The results indicated a clear correlation between this compound concentration and plant biomass reduction.
-
Effects on Nitrogen-Fixing Bacteria
- Research indicated that treatment with this compound at varying concentrations (20 µg/ml) affected the growth and nitrogenase activity of specific bacterial strains. The compound's impact varied depending on the treatment mode and environmental conditions.
-
Comparative Analysis with Other Herbicides
- In comparison to similar herbicides like Metribuzin and Paraquat, this compound exhibited lower phytotoxicity towards non-target crops while maintaining effective weed control. This unique property makes it a preferred option in certain agricultural practices.
Data Table: Comparative Effects of this compound
| Parameter | This compound | Metribuzin | Paraquat |
|---|---|---|---|
| Mode of Action | Photosystem II Inhibitor | Photosystem II Inhibitor | Superoxide Radical Generator |
| Phytotoxicity | Low | High | Variable |
| Target Crop Safety | High | Low | Low |
| Environmental Stability | Moderate | Low | Moderate |
Environmental Factors Influencing Efficacy
The effectiveness of this compound can be influenced by several environmental factors:
- Soil Type : Different soil compositions can affect the degradation rate of this compound.
- Temperature and Rainfall : These factors can alter the bioavailability and stability of the compound in agricultural settings.
- Presence of Other Chemicals : Interactions with other agrochemicals may enhance or inhibit its herbicidal action.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
